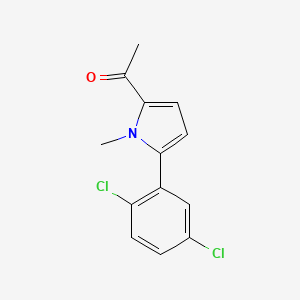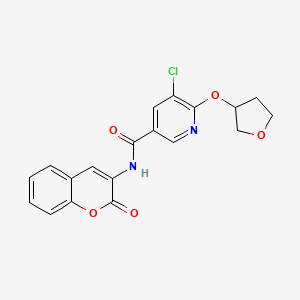
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THN-1, is a novel small molecule that has shown potential in scientific research applications due to its unique chemical structure and mechanism of action.
作用機序
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide binds to the bromodomain of PCAF, preventing the binding of the acetyl-CoA substrate and inhibiting the enzymatic activity of PCAF. This leads to a decrease in histone acetylation and subsequent changes in gene expression.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-tumor effects, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have other biochemical and physiological effects. 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been shown to inhibit the activity of the enzyme PARP-1, which plays a role in DNA repair and cell survival.
実験室実験の利点と制限
One advantage of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide as a research tool is its specificity for PCAF. This allows researchers to selectively inhibit the activity of PCAF without affecting other histone acetyltransferases. However, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has limitations as well. 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may not be suitable for all research applications, as it may not be effective in all cell types or under all conditions.
将来の方向性
There are many potential future directions for research involving 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. One area of interest is the development of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide analogues with improved potency and selectivity. Additionally, further research is needed to fully understand the effects of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide on gene expression and to identify specific genes and pathways that are affected by 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. Finally, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide may have potential as a therapeutic agent for the treatment of cancer and other diseases, and further research is needed to explore this possibility.
合成法
The synthesis of 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the reaction of 5-chloro-6-hydroxynicotinamide with 3-tetrahydrofuranyl-4-hydroxybenzoate in the presence of a base. The resulting compound is then treated with oxalyl chloride and 3-hydroxy-2H-chromen-2-one to yield the final product, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide.
科学的研究の応用
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has shown potential in scientific research applications due to its ability to modulate the activity of certain enzymes and proteins. Specifically, 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to inhibit the activity of the histone acetyltransferase p300/CBP-associated factor (PCAF), which plays a role in the regulation of gene expression. Inhibition of PCAF activity by 5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo.
特性
IUPAC Name |
5-chloro-N-(2-oxochromen-3-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c20-14-7-12(9-21-18(14)26-13-5-6-25-10-13)17(23)22-15-8-11-3-1-2-4-16(11)27-19(15)24/h1-4,7-9,13H,5-6,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIHMRZCEQLJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-oxo-2H-chromen-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

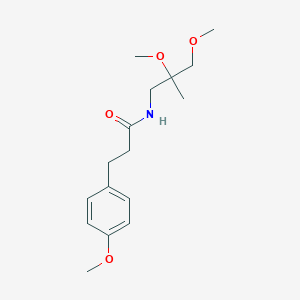
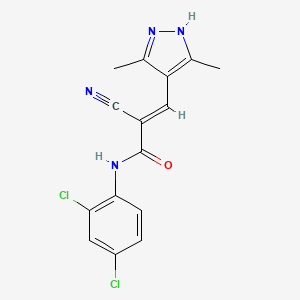

![N-[(1S,2R)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2678446.png)
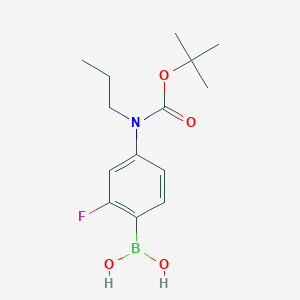
![2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2678449.png)

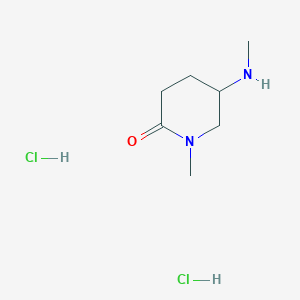
![N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2678457.png)
![Octahydropyrano[4,3-b]pyrrole](/img/structure/B2678458.png)
![1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide](/img/structure/B2678459.png)
![1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one](/img/structure/B2678460.png)
![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2678461.png)
